molecular formula C12H14N4O3 B3839855 N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No. B3839855
M. Wt: 262.26 g/mol
InChI Key: LDBJZBWMJQHBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as TBA-354, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of triazole derivatives and has been studied for its biochemical and physiological effects on different biological systems. In

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects on different biological systems. For example, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to disrupt the cell wall of bacteria and fungi, leading to their death. Other effects include the inhibition of inflammation and the modulation of the immune system.

Advantages and Limitations for Lab Experiments

N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high potency, low toxicity, and good solubility in water and organic solvents. However, there are also some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of research is the development of new anticancer drugs based on N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. Another area of research is the optimization of the synthesis method to increase yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine and its potential applications in other areas, such as antiviral and anti-inflammatory therapy.
Conclusion:
In conclusion, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a synthetic compound that has shown potential in various scientific research applications, including anticancer and antimicrobial therapy. Its mechanism of action is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high potency and low toxicity, but there are also some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling. Further research is needed to fully understand the potential of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine and its applications in different areas of research.

Scientific Research Applications

N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been studied for its potential in various scientific research applications. One of the main areas of research has been its anticancer properties. N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been studied for its antimicrobial properties, with promising results against both gram-positive and gram-negative bacteria. Other areas of research include its potential as an antifungal agent, antiviral agent, and anti-inflammatory agent.

properties

IUPAC Name

N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBJZBWMJQHBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.